Astin C Demonstrates 1.4x to 5.8x Higher Cytotoxicity in HCT-116 Cells Compared to Astin B and Astin A
In a direct head-to-head comparison of several Astin congeners isolated from the same source, Astin C exhibited significantly greater cytotoxicity against human colon cancer (HCT-116) cells than its close structural analogs, Astin A and Astin B [1].
| Evidence Dimension | Cytotoxicity (IC50) against HCT-116 cells |
|---|---|
| Target Compound Data | 13.4 µg/mL |
| Comparator Or Baseline | Astin B: 19.2 µg/mL; Astin A: inactive (>50 µg/mL) |
| Quantified Difference | Astin C is 1.4-fold more potent than Astin B; activity is >3.7-fold higher than Astin A. |
| Conditions | HCT-116 human colon cancer cell line; MTT assay. |
Why This Matters
This demonstrates that subtle structural variations within the Astin macrocycle family, specifically the chlorination pattern, directly translate into quantifiable, non-trivial differences in cytotoxic potency, guiding selection for oncology research.
- [1] Xu, H. M., Zeng, G. Z., Zhou, W. B., He, W. J., & Tan, N. H. (2013). Astins K–P, six new chlorinated cyclopentapeptides from Aster tataricus. Food and Chemical Toxicology. View Source
